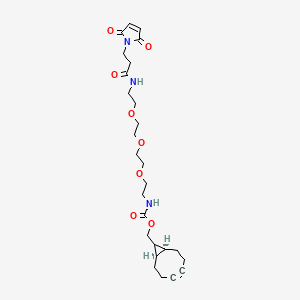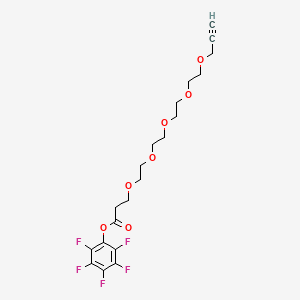![molecular formula C12H19BrN4S B11829013 2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a bipiperidinyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique structure of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole allows it to interact with various biological targets, making it a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable brominated carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring with a bromine atom at the 5-position.
Introduction of the Bipiperidinyl Group: The bipiperidinyl group can be introduced through a nucleophilic substitution reaction. The brominated thiadiazole is reacted with 1,4’-bipiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring, potentially leading to ring-opened structures.
科学研究应用
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors and enzymes.
Biological Research: It is used as a probe to study the function of specific proteins and pathways in cellular systems.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
作用机制
The mechanism of action of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bipiperidinyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity. The bromine atom may also play a role in the compound’s reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
2-(Piperidin-1-yl)-5-bromo-1,3,4-thiadiazole: Lacks the additional piperidine ring, potentially altering its binding properties and reactivity.
2-(Morpholin-4-yl)-5-bromo-1,3,4-thiadiazole: Contains a morpholine ring instead of the bipiperidinyl group, which may affect its solubility and biological activity.
2-(Pyrrolidin-1-yl)-5-bromo-1,3,4-thiadiazole: Features a pyrrolidine ring, leading to different steric and electronic effects.
Uniqueness
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole is unique due to the presence of the bipiperidinyl group, which provides additional flexibility and potential for diverse interactions with biological targets
属性
分子式 |
C12H19BrN4S |
|---|---|
分子量 |
331.28 g/mol |
IUPAC 名称 |
2-bromo-5-(4-piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H19BrN4S/c13-11-14-15-12(18-11)17-8-4-10(5-9-17)16-6-2-1-3-7-16/h10H,1-9H2 |
InChI 键 |
RZUFNIIYSSGLNA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NN=C(S3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


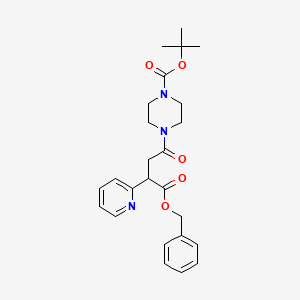
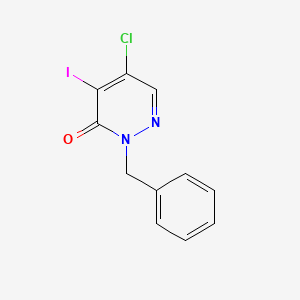
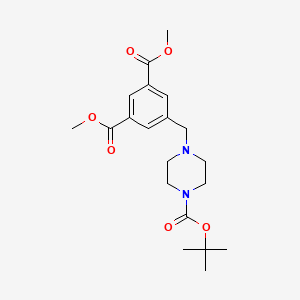

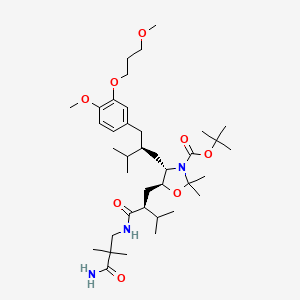
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)

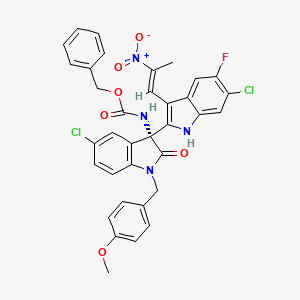

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
